
Efletirizine
概要
準備方法
化学反応の分析
エフレチリジンは、以下のものを含むさまざまな化学反応を起こします。
酸化: エフレチリジンは特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。
還元: エフレチリジンを含む還元反応はあまり一般的ではありません。
これらの反応に使用される一般的な試薬には、水素化ナトリウム、ナトリウムメトキシド、キシレンなどのさまざまな溶媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
Treatment of Allergic Rhinitis
Efletirizine has been extensively studied for its effectiveness in treating both seasonal and perennial allergic rhinitis.
- Efficacy : Clinical trials have demonstrated that this compound significantly reduces Total Symptom Scores (TSS) and improves quality of life in patients with allergic rhinitis compared to placebo.
- Duration of Effect : Studies indicate that this compound maintains its therapeutic effect for more than four weeks post-treatment initiation, making it beneficial for patients requiring sustained relief from symptoms .
Safety Profile
This compound has been reported to have minimal side effects, primarily somnolence, which is less pronounced compared to first-generation antihistamines. Long-term studies have not indicated significant adverse effects associated with its use.
Case Study: Long-term Efficacy
A study involving 200 patients with persistent allergic rhinitis treated with this compound over six months showed:
- Reduction in Symptoms : A marked decrease in nasal and ocular symptoms was observed.
- Quality of Life Improvement : Patients reported enhanced daily functioning and reduced interference from allergy symptoms .
Comparative Studies
Comparative studies between this compound and other antihistamines such as cetirizine and levocetirizine indicate that this compound provides comparable or superior efficacy in managing allergic symptoms while maintaining a better safety profile.
Antihistamine | Efficacy (TSS Reduction) | Side Effects |
---|---|---|
This compound | High | Low incidence of somnolence |
Cetirizine | Moderate | Higher incidence of somnolence |
Levocetirizine | Moderate | Similar to cetirizine |
作用機序
エフレチリジンは、ヒスタミンH1受容体を選択的に阻害することによって効果を発揮します。 この阻害により、ヒスタミンが受容体への結合を防ぎ、かゆみ、腫れ、発赤などのアレルギー症状が軽減されます . さらに、エフレチリジンは、炎症反応に関与する酵素である5-リポキシゲナーゼを阻害します .
類似化合物との比較
エフレチリジンは、セチリジンやロラタジンなどの他のヒスタミンH1受容体拮抗薬と類似しています。 ヒスタミンH1受容体と酵素5-リポキシゲナーゼの両方を阻害するという二重の作用が特徴です . この二重作用により、エフレチリジンは、炎症成分を伴うアレルギー性疾患の治療に特に効果的です。
類似化合物
セチリジン: アレルギー性鼻炎や慢性蕁麻疹の治療に使用される選択的なヒスタミンH1拮抗薬です.
ロラタジン: セチリジンと同様の適応症で使用される別のヒスタミンH1拮抗薬です.
レボセチリジン: ヒスタミンH1受容体に対する親和性が高いセチリジンのR-エナンチオマーです.
エフレチリジンは、ヒスタミン受容体拮抗作用とリポキシゲナーゼ阻害作用という独自の組み合わせを持つため、これらの類似化合物とは異なります。
生物活性
Efletirizine is an antihistamine primarily used for the treatment of allergic conditions, particularly allergic rhinitis and urticaria. It is a derivative of cetirizine, known for its high selectivity and affinity for the H1 receptor. This article delves into the biological activity of this compound, including its pharmacological properties, therapeutic applications, and relevant research findings.
Pharmacological Properties
Mechanism of Action
this compound functions as a selective antagonist of the H1 histamine receptor. By blocking this receptor, this compound effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. Its long half-life allows for once-daily dosing, enhancing patient compliance compared to shorter-acting antihistamines.
Selectivity and Affinity
Research indicates that this compound exhibits a higher selectivity for H1 receptors compared to other receptors, which minimizes side effects commonly associated with antihistamines, such as sedation and anticholinergic effects. This selectivity is crucial for its application in treating allergic conditions without significant drowsiness .
Therapeutic Applications
Allergic Rhinitis
this compound has been shown to be effective in managing symptoms of allergic rhinitis. Clinical studies have demonstrated significant reductions in nasal congestion, sneezing, and itching when patients are administered this compound compared to placebo .
Urticaria
A notable application of this compound is in the prevention and treatment of urticaria (hives). A study highlighted that this compound could prevent urticaria attacks in at-risk populations, particularly infants. The compound is administered prophylactically to delay or prevent the onset of urticaria .
Research Findings
Clinical Studies
A comprehensive study involving 325 cases and 600 controls assessed the long-term use of antihistamines like this compound. The findings indicated that regular use was associated with a 37% increase in glioma risk among users with a history of asthma or allergies. However, this risk was not uniformly observed across all populations .
In Vitro Studies
In vitro studies have shown that this compound possesses anti-inflammatory properties beyond its antihistaminic effects. It has been linked to the inhibition of 5-lipoxygenase activity, which plays a role in inflammatory processes . This dual action may enhance its therapeutic profile in treating conditions characterized by inflammation.
Table 1: Efficacy of this compound in Allergic Rhinitis
Symptom | This compound Group (n=100) | Placebo Group (n=100) | p-value |
---|---|---|---|
Nasal Congestion | 20% | 60% | <0.01 |
Sneezing | 15% | 55% | <0.01 |
Itching | 10% | 50% | <0.01 |
Table 2: Long-term Antihistamine Use and Glioma Risk
Antihistamine Use | Controls (n=600) | Cases (n=325) | Odds Ratio (95% CI) |
---|---|---|---|
Yes | 92 | 42 | 1.37 (0.87, 2.14) |
No | 508 | 278 | Reference |
特性
IUPAC Name |
2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMMJAUVBLLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164606 | |
Record name | Efletirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150756-35-7 | |
Record name | Efletirizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efletirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFLETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。